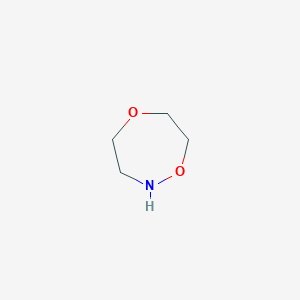
1,5,2-Dioxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,2-Dioxazepane is a heterocyclic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a seven-membered ring containing two oxygen atoms and one nitrogen atom, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,2-Dioxazepane can be synthesized through various methods. One common approach involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)amines in the presence of catalytic amounts of transition and rare earth metals such as samarium and cobalt . Another method includes the transamination of 3-tert-butyl-1,5,3-dioxazepane with arylamines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5,2-Dioxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives of this compound .
Scientific Research Applications
1,5,2-Dioxazepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, making it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic, antipyretic, and sedative.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5,2-Dioxazepane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
1,5,2-Dioxazepane can be compared with other similar compounds, such as 1,5,3-dioxazepane and 1,4-dioxane. While these compounds share some structural similarities, this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the ring . This uniqueness contributes to its distinct chemical and biological properties.
List of Similar Compounds
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
103.12 g/mol |
IUPAC Name |
1,5,2-dioxazepane |
InChI |
InChI=1S/C4H9NO2/c1-2-6-3-4-7-5-1/h5H,1-4H2 |
InChI Key |
BFAAFHBXONZBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCON1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-Chlorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13249117.png)
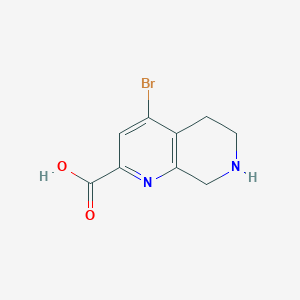
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol](/img/structure/B13249125.png)
![3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13249140.png)
![1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B13249143.png)
amine](/img/structure/B13249149.png)
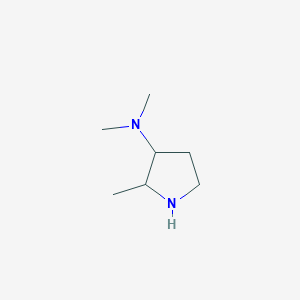
![2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13249173.png)
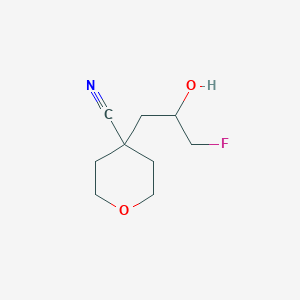
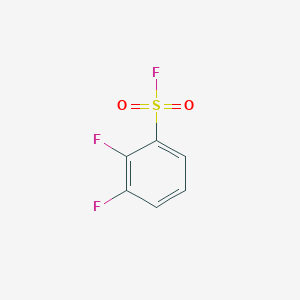
![3-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13249185.png)

